19F NMR Spectroscopic Handle: A Built-In Probe Absent in All Non-Fluorinated Analogs
Benzyl[(5-fluoro-2-thienyl)methyl]amine carries a single fluorine atom that provides a quantitative ¹⁹F NMR spectroscopic handle with a predicted chemical shift in the range of −120 to −135 ppm (typical for 2-fluorothiophenes) and a relative sensitivity of 0.83 versus ¹H [1]. The non-fluorinated analog N-benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8) yields no ¹⁹F signal whatsoever, making the fluorinated compound uniquely suited for ¹⁹F NMR-based ligand-binding assays, fragment screening campaigns, and metabolic fate studies where a label-free detection method is required .
| Evidence Dimension | ¹⁹F NMR detectability (qualitative presence/absence of fluorine signal) |
|---|---|
| Target Compound Data | One ¹⁹F nucleus per molecule; predicted δ ≈ −120 to −135 ppm (2-fluorothiophene region); relative sensitivity 0.83 vs ¹H |
| Comparator Or Baseline | N-Benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8): zero ¹⁹F nuclei; no ¹⁹F NMR signal |
| Quantified Difference | Infinite signal-to-noise advantage (presence vs. complete absence of ¹⁹F resonance) |
| Conditions | Standard ¹⁹F NMR acquisition parameters; applicable to protein-ligand binding, cell-based metabolism, and in-cell NMR experiments. |
Why This Matters
This enables label-free, background-free detection of the compound in complex biological matrices without requiring radioactive or fluorescent tagging, reducing experimental cost and complexity in screening workflows.
- [1] Hoffman RE. Standard Magnetic Resonance Parameters for Fluorine-19. Magn Reson Chem. 2020;58(6):553-561. Relative sensitivity of ¹⁹F = 0.83; typical 2-fluorothiophene chemical shift range from −120 to −140 ppm. View Source
